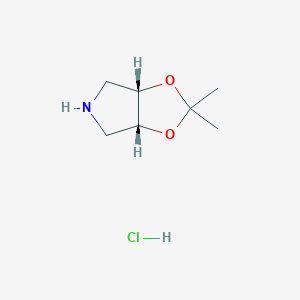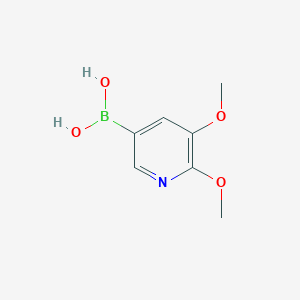
1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Übersicht
Beschreibung
“1-methyl-2,3-dihydro-1H-isoindole hydrochloride” is a chemical compound with the molecular formula C9H12ClN . It has a molecular weight of 169.65 g/mol . The compound appears as a pink solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 . The compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.65 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 169.0658271 g/mol . The topological polar surface area of the compound is 12 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reduction Processes
- Palladium-Catalyzed Hydride Reduction : 1-Methyl-2,3-dihydro-1H-isoindole hydrochloride is involved in chemical synthesis, such as the formation of 4,5,6,7-tetrahydroisoindoles via palladium-catalyzed hydride reduction. This process is used for the reduction of alkyl isoindolines and has shown that halogen-substituted isoindolines can be dehalogenated and reduced (Hou et al., 2007).
Synthesis of Isoindoline Derivatives
- Facile Synthesis of Isoindolines : The compound has been used in the efficient synthesis of 1-aryl-2,3-dihydro-1H-isoindoles (isoindolines) through acid-catalyzed cyclization, which provides a convenient method for preparing these derivatives (Kitabatake et al., 2009).
Applications in Organic Chemistry
- Organic Reactions Involving Isoindole Derivatives : The compound plays a role in various organic reactions, such as the reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate, leading to specific reaction products valuable in organic chemistry (Kysil et al., 2018).
Antibacterial Property Studies
- Investigation of Antibacterial Properties : Research on alkoxy isoindole-1,3-diones has indicated potential antibacterial properties, suggesting a potential area for further exploration in the field of chemotherapeutics (Ahmed et al., 2006).
Development of Novel Isoindol-1-Ones
- Synthesis of Novel Isoindol-1-Ones : The compound has been utilized in developing unique isoindol-1-one derivatives, indicating its versatility in synthesizing diverse organic molecules (Kobayashi & Chikazawa, 2016).
Synthesis of Tricyclic Isoindoles
- Synthesis of Tricyclic Isoindoles : this compound is also involved in synthesizing tricyclic isoindoles and related derivatives, contributing to the field of heterocyclic chemistry (Melo et al., 2004).
Research in Medicinal Chemistry
- Construction of Isoindolones : This compound is significant in constructing isoindolones, especially for synthesizing structurally new isoindolones for medicinal chemistry research (Zhang, 2013).
Eigenschaften
IUPAC Name |
1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGGSPSJKJHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-27-3 | |
| Record name | 1-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)




![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)



